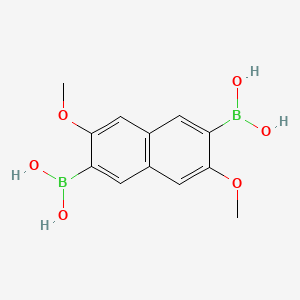
(3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid is an organic compound with the molecular formula C12H14B2O6. It is a boronic acid derivative, characterized by the presence of two boronic acid groups attached to a naphthalene ring substituted with methoxy groups at positions 3 and 7
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid typically involves the borylation of a naphthalene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated naphthalene with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
(3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid groups to boranes or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce boranes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .
Biology
Boronic acids are known to inhibit certain enzymes, making them useful in the design of enzyme inhibitors .
Medicine
In medicine, this compound is being explored for its potential use in cancer therapy. Boron neutron capture therapy (BNCT) is a technique that utilizes boron-containing compounds to target cancer cells .
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for various applications in material science .
Mécanisme D'action
The mechanism of action of (3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid groups can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity . Additionally, the compound can interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dimethoxynaphthalene: Similar in structure but lacks the boronic acid groups.
3,7-Dimethoxynaphthalene: Another naphthalene derivative with methoxy groups but without boronic acid groups.
Naphthalene-2,6-diyldiboronic acid: Similar boronic acid groups but without methoxy substitutions.
Uniqueness
(3,7-Dimethoxynaphthalene-2,6-diyl)diboronic acid is unique due to the presence of both methoxy and boronic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H14B2O6 |
|---|---|
Poids moléculaire |
275.9 g/mol |
Nom IUPAC |
(6-borono-3,7-dimethoxynaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C12H14B2O6/c1-19-11-5-7-4-10(14(17)18)12(20-2)6-8(7)3-9(11)13(15)16/h3-6,15-18H,1-2H3 |
Clé InChI |
RBFJSWJLDUATLV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C(C(=C2)OC)B(O)O)C=C1OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13408606.png)
![3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13408613.png)

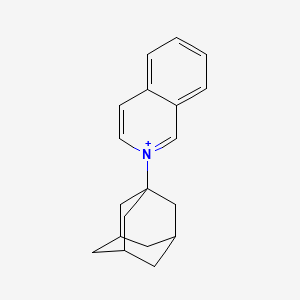
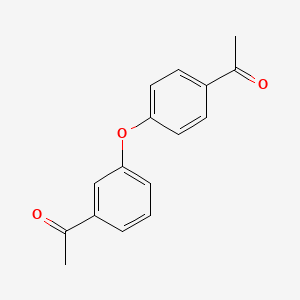
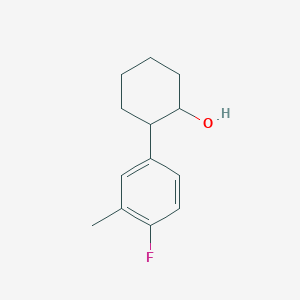
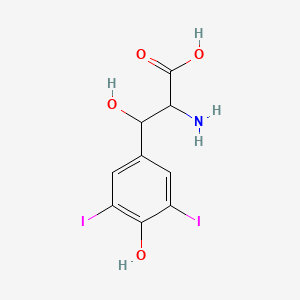
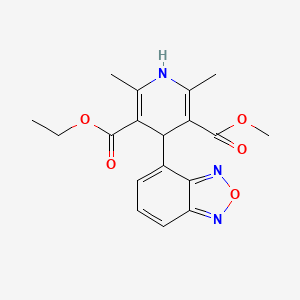
![[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13408674.png)

![hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13408683.png)

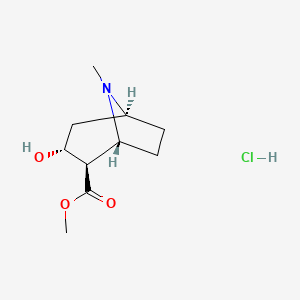
![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)
